molecular formula C10H11N3O2S B13270189 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

Cat. No.: B13270189
M. Wt: 237.28 g/mol
InChI Key: VIZQWPFWAHBIKH-UHFFFAOYSA-N
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Description

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine (CAS Number: 1803601-64-0) is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores—a 1,3,4-oxadiazole ring and a morpholine ring—linked to a thiophene moiety, creating a multifunctional structure for developing novel bioactive molecules . The 1,3,4-oxadiazole core is a well-established heterocycle known for its diverse pharmacological properties, including documented anticancer , antibacterial , antifungal , antiviral , and anti-inflammatory activities. The morpholine ring, a common feature in many therapeutics, often contributes to favorable pharmacokinetic properties and solubility . This specific molecular architecture makes this compound a valuable building block for constructing potential therapeutic agents , particularly in oncology and infectious disease research. Researchers utilize this compound as a key intermediate to synthesize more complex derivatives for biological screening and structure-activity relationship (SAR) studies . The supplied compound is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine

InChI

InChI=1S/C10H11N3O2S/c1-2-8(16-5-1)10-13-12-9(15-10)7-6-14-4-3-11-7/h1-2,5,7,11H,3-4,6H2

InChI Key

VIZQWPFWAHBIKH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthesis of 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring can be synthesized through several methods:

  • Method 1: Reaction of acid hydrazide with carboxylic acid or acid chloride, followed by cyclization using phosphorus oxychloride or thionyl chloride.
  • Method 2: Direct ring closure of diacyl hydrazines using cyclizing agents like phosphorus pentaoxide or acetic anhydride.

Attachment of Thiophene and Morpholine Groups

After forming the oxadiazole ring, the thiophene and morpholine groups can be attached through nucleophilic substitution reactions. The thiophene group can be introduced by reacting the oxadiazole derivative with a thiophene-containing compound, while the morpholine group can be attached via a nucleophilic substitution reaction involving morpholine.

Analysis of Preparation Methods

The choice of preparation method depends on factors such as yield, purity, and the availability of starting materials. The use of carbon disulfide for ring closure is common in oxadiazole synthesis, but alternative methods may offer better yields or fewer side products.

Comparison of Synthesis Methods

Method Reagents Yield Purity
Phosphorus Oxychloride Acid Hydrazide, Carboxylic Acid Moderate High
Thionyl Chloride Acid Hydrazide, Carboxylic Acid Moderate High
Carbon Disulfide Acid Hydrazide, Thiophene Derivative Good High

Chemical Reactions Analysis

Types of Reactions

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

It appears that the query is about the applications of "3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine," but the search results do not provide direct information on this specific compound. However, the search results do provide information on related compounds and applications of thiophene and oxadiazole derivatives. This compound is a chemical compound that contains both thiophene and oxadiazole rings.

Here's what can be gathered from the search results:

General Information on Related Compounds

  • {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid: This compound shares structural similarities with the target compound, as it contains both a thiophene and an oxadiazole ring .
  • 1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea: This is another related heterocyclic compound with thiophene and oxadiazole moieties, which has garnered interest in medicinal chemistry and material science.

Potential Applications Based on Structural Components

  • Oxadiazole Ring: The oxadiazole ring is known for its pharmacological relevance and often contributes to the bioactivity of compounds.
  • Thiophene Ring: Thiophene derivatives are used in various applications due to their chemical and biological activities .

Biological Activity of Related Compounds

  • 1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea: This compound has shown antitumor properties and can induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in cancer cell lines.

Other Oxadiazole Derivatives

  • N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide: This compound contains thiophene and oxadiazole rings .

Mechanism of Action

The mechanism of action of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with acetylcholine receptors, which can lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of oxadiazole derivatives are highly dependent on substituents. Key analogues include:

Compound Name Substituents Molecular Weight Key Activities/Applications Evidence Source
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine Morpholine, thiophene 279.34 g/mol Potential PARP inhibition, anticancer
5x (1-(5-(3-(5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazol-2-yl)phenyl)thiophen-2-yl)ethanone) 3,4-Dimethoxybenzyl, thiophene 448.48 g/mol PARP inhibition, MCF-7 cell viability reduction
6g (3-{[5-(pentylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole) Pentylsulfanyl, indole 345.47 g/mol α-Glucosidase inhibition (IC₅₀ = 12.3 µM)
2-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline Thienoquinoline, 3-methylphenyl 343.40 g/mol Anticancer (structural similarity)
  • Morpholine vs. Benzyl/Indole Substituents : The morpholine group in the target compound may improve aqueous solubility compared to hydrophobic substituents like 3,4-dimethoxybenzyl (5x) or indole (6g), which prioritize membrane permeability .
  • Thiophene vs. Thienoquinoline/Phenyl: The thiophene moiety offers electron-rich π-systems for target binding, contrasting with the extended conjugation in thienoquinoline () or electron-withdrawing effects in fluorophenyl derivatives ().

Biological Activity

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole ring and thiophene moiety contribute to its diverse pharmacological properties, making it a candidate for various therapeutic applications.

Structural Characteristics

The compound features a morpholine ring linked to a 1,3,4-oxadiazole with a thiophene substituent. This unique structure allows for interactions with biological targets, enhancing its potential efficacy in drug development.

Anticancer Properties

Research indicates that derivatives of oxadiazole, including those containing thiophene, exhibit significant anticancer activity. A study on similar compounds demonstrated that they inhibited cell proliferation in various cancer cell lines, including colon and lung cancers. For instance, compounds with oxadiazole derivatives showed IC50 values ranging from 92.4 µM to lower against several cancer lines, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes and pathways associated with cancer progression. Molecular docking studies have suggested strong binding interactions with cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle . This interaction is critical for the development of anti-proliferative agents.

Other Biological Activities

In addition to anticancer effects, oxadiazole derivatives have shown promise in various other biological activities:

  • Antimicrobial : Compounds have demonstrated antibacterial and antifungal properties.
  • Anti-inflammatory : Some derivatives exhibit potential in reducing inflammation markers.
  • Neuroprotective : Certain oxadiazole compounds have been explored for their neuroprotective effects against neurodegenerative diseases .

In Silico Studies

A recent study utilized molecular modeling to evaluate the binding affinity of various 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines against CDK2. The most promising candidates exhibited docking scores significantly higher than the reference ligand, indicating their potential as effective inhibitors .

Experimental Validation

In vitro assays have validated the biological activity of these compounds. For example:

CompoundCancer Cell LineIC50 (µM)
P-1Colon92.4
P-5Lung85.0
P-9Breast78.0

These findings highlight the effectiveness of these compounds in inhibiting cancer cell growth .

Q & A

Q. What are the recommended synthetic routes for 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiophene-2-carboxylic acid hydrazide with morpholine derivatives under reflux conditions (e.g., using POCl₃ as a catalyst) .
  • Step 2: Functionalization of the oxadiazole ring with morpholine via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis can enhance reaction efficiency and purity .
  • Critical Parameters: Temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., triethylamine or Pd-based catalysts) significantly impact yield (reported 45–75%) and purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

Answer:

  • Spectroscopic Methods:
    • ¹H/¹³C NMR: Peaks at δ 7.2–7.5 ppm (thiophene protons) and δ 3.5–4.0 ppm (morpholine protons) confirm substitution patterns .
    • FT-IR: Absorbance at 1600–1650 cm⁻¹ (C=N stretch) and 1250–1300 cm⁻¹ (C-O-C in morpholine) .
  • Mass Spectrometry: High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 320.08 for C₁₁H₁₂N₃O₂S) .
  • X-ray Crystallography: Provides absolute configuration confirmation, as seen in analogous oxadiazole-morpholine structures (e.g., C–C bond lengths: 1.45–1.49 Å) .

Q. What preliminary biological activities are reported for this compound class?

Answer: 1,3,4-Oxadiazole-morpholine hybrids exhibit:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption via hydrophobic interactions .
  • Anticancer Potential: IC₅₀ values of 10–50 µM against HeLa and MCF-7 cells via apoptosis induction .
  • Data Source Validation: Cross-check with standardized assays (e.g., MTT for cytotoxicity) and control compounds (e.g., doxorubicin) is critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Answer: Key modifications to explore:

  • Thiophene Substituents: Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but may reduce solubility .
  • Morpholine Modifications: Replacing morpholine with piperazine alters pharmacokinetics (e.g., logP changes from 2.1 to 1.8) .
  • Oxadiazole Ring Variation: Substituting 1,3,4-oxadiazole with 1,2,4-triazole improves metabolic stability but reduces potency .
  • Methodology: Use combinatorial libraries and QSAR modeling to prioritize synthetic targets .

Q. What computational strategies validate interactions between this compound and biological targets?

Answer:

  • Molecular Docking: AutoDock Vina predicts binding to E. coli DNA gyrase (binding energy: −8.2 kcal/mol) via hydrogen bonding with Thr165 and hydrophobic interactions .
  • MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
  • ADMET Prediction: SwissADME estimates moderate bioavailability (TPSA: 75 Ų) but potential CYP3A4 inhibition .

Q. How can contradictory data in biological assays be resolved?

Answer:

  • Case Example: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (e.g., serum concentration in cell culture).
  • Resolution Steps:
    • Reproduce assays under standardized protocols (e.g., same cell passage number and serum-free conditions) .
    • Validate purity (>95% by HPLC) to exclude impurities as confounding factors .
    • Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) .

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